molecular formula C6H12ClNO4S B2519331 Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride CAS No. 2247102-28-7

Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride

Cat. No.: B2519331
CAS No.: 2247102-28-7
M. Wt: 229.68
InChI Key: NFVRBGYBLMJKER-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl. It is known for its unique structure, which includes a thiolane ring with an amino group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride typically involves the reaction of methyl 4-aminotetrahydrothiophene-2-carboxylate with appropriate reagents to introduce the dioxo and hydrochloride functionalities. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dioxo groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride is unique due to its specific thiolane ring structure and the presence of both amino and dioxo groups.

Properties

IUPAC Name

methyl 4-amino-1,1-dioxothiolane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-2-4(7)3-12(5,9)10;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRBGYBLMJKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CS1(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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